
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both quinoline and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the condensation of 5-bromoquinoline-8-carbaldehyde with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups on the thiazole or quinoline rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form quinoline-thiazole amides, while coupling reactions can form biaryl derivatives.
科学研究应用
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
相似化合物的比较
Similar Compounds
- Ethyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.
属性
分子式 |
C15H11BrN2O2S |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
ethyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2S/c1-2-20-15(19)12-8-21-14(18-12)10-5-6-11(16)9-4-3-7-17-13(9)10/h3-8H,2H2,1H3 |
InChI 键 |
XIHRDVCCJSARNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
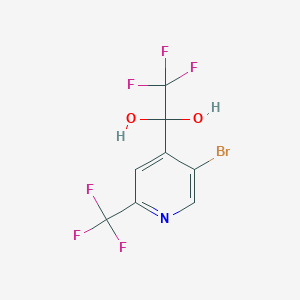
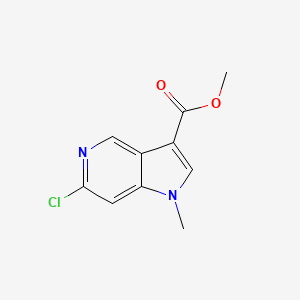
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
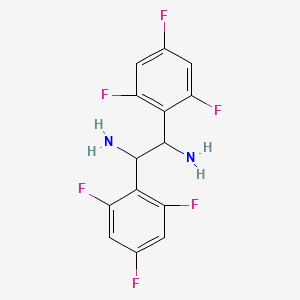
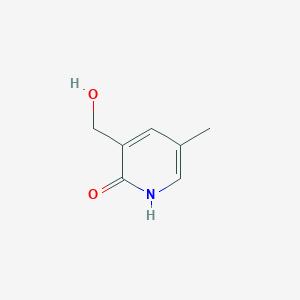
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
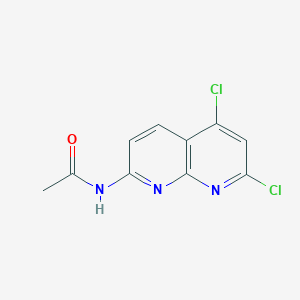

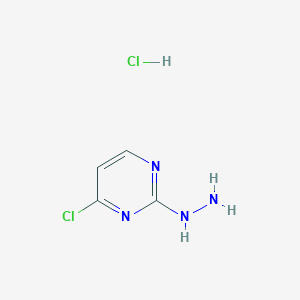
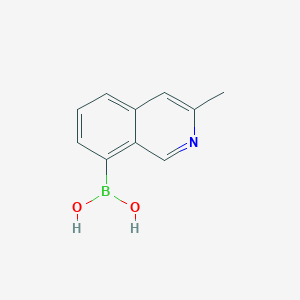
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
